molecular formula CBr3F3Ge B14638392 Tribromogermane, trifluoromethyl- CAS No. 56593-15-8

Tribromogermane, trifluoromethyl-

Cat. No.: B14638392
CAS No.: 56593-15-8
M. Wt: 381.35 g/mol
InChI Key: MRBDKTKMDUWRRH-UHFFFAOYSA-N
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Description

Tribromogermane, trifluoromethyl- (commonly represented as (CF₃)₃GeBr₃ or related derivatives) is a halogenated organogermanium compound characterized by a germanium center bonded to three bromine atoms and a trifluoromethyl group. This compound belongs to a broader class of perhalogermanes, which are notable for their reactivity and applications in synthetic chemistry. The trifluoromethyl group introduces significant electron-withdrawing effects, altering the compound’s physical and chemical properties compared to non-fluorinated analogs .

Synthesis of trifluoromethylgermanium bromides typically involves halogen exchange reactions, such as the treatment of iodo-derivatives with silver bromide (AgBr) . This method contrasts with the preparation of trichlorogermane (HGeCl₃) and tribromogermane (HGeBr₃), which are synthesized via direct reactions of germanium with hydrogen halides .

Properties

CAS No.

56593-15-8

Molecular Formula

CBr3F3Ge

Molecular Weight

381.35 g/mol

IUPAC Name

tribromo(trifluoromethyl)germane

InChI

InChI=1S/CBr3F3Ge/c2-8(3,4)1(5,6)7

InChI Key

MRBDKTKMDUWRRH-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)[Ge](Br)(Br)Br

Origin of Product

United States

Mechanism of Action

The mechanism of action of tribromogermane, trifluoromethyl- involves its ability to undergo various chemical transformations, such as condensation and addition reactions . These reactions allow the compound to interact with other molecules and form new chemical bonds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Key Research Findings

Synthetic Flexibility: Trifluoromethylgermanium bromides can be functionalized further via alcoholysis (e.g., triethanolamine transetherification) to yield derivatives with tailored properties .

Electronic Effects : The CF₃ group’s electron-withdrawing nature stabilizes germanium-centered radicals, enabling applications in photoredox catalysis .

Comparative Stability : (CF₃)₃GeBr₃ exhibits superior thermal stability over HGeBr₃, which decomposes at moderate temperatures .

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